molecular formula C23H17N3O2S B2705849 N-benzyl-4-cyano-N-(5-methoxy-1,3-benzothiazol-2-yl)benzamide CAS No. 899734-82-8

N-benzyl-4-cyano-N-(5-methoxy-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2705849
CAS No.: 899734-82-8
M. Wt: 399.47
InChI Key: PSTSFCVQKVZRBA-UHFFFAOYSA-N
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Description

N-benzyl-4-cyano-N-(5-methoxy-1,3-benzothiazol-2-yl)benzamide (CAS: See COA

Properties

IUPAC Name

N-benzyl-4-cyano-N-(5-methoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O2S/c1-28-19-11-12-21-20(13-19)25-23(29-21)26(15-17-5-3-2-4-6-17)22(27)18-9-7-16(14-24)8-10-18/h2-13H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSTSFCVQKVZRBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)N(CC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-cyano-N-(5-methoxy-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of the benzothiazole ring. The benzothiazole can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone. The resulting benzothiazole intermediate is then subjected to further functionalization to introduce the methoxy group at the 5-position.

The next step involves the introduction of the benzyl and cyano groups. This can be achieved through a series of nucleophilic substitution reactions, where the benzothiazole intermediate is reacted with benzyl chloride and a suitable cyanating agent, such as sodium cyanide or potassium cyanide, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient reaction conditions and catalysts. Additionally, large-scale production may require the development of specialized equipment and processes to handle the potentially hazardous reagents and intermediates involved in the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-cyano-N-(5-methoxy-1,3-benzothiazol-2-yl)benzamide can undergo a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or cyano groups can be replaced with other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Benzyl chloride (C₆H₅CH₂Cl), sodium cyanide (NaCN), potassium cyanide (KCN)

Major Products Formed

    Oxidation: Oxidized derivatives of the benzothiazole ring

    Reduction: Amino derivatives of the benzothiazole ring

    Substitution: Various substituted benzothiazole derivatives

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C23H17N3O2S
  • Molecular Weight : 399.47 g/mol
  • CAS Number : 899734-82-8

The compound features a benzothiazole moiety, which is known for its biological activity, particularly against cancer cells. The presence of the cyano group enhances its reactivity and potential interactions with biological targets.

Anticancer Activity

N-benzyl-4-cyano-N-(5-methoxy-1,3-benzothiazol-2-yl)benzamide has been investigated for its anticancer properties. Research has shown that compounds containing benzothiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The compound may induce apoptosis and inhibit cell proliferation by targeting key signaling pathways involved in cancer progression. For instance, studies have indicated that benzothiazole derivatives can inhibit the activity of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2), which are critical in breast cancer development .

Synthesis of Related Compounds

The synthesis of this compound is often part of broader research efforts to develop new anticancer agents. Researchers have synthesized various derivatives to enhance potency and selectivity against cancer cells.

CompoundStructureActivity
YH-9YH-9 StructureDual-target inhibitor of EGFR/HER-2 with significant anti-proliferative effects
5d5d StructureInduces apoptosis in HeLa cells

In Vivo Studies

In vivo studies have demonstrated the effectiveness of this compound in reducing tumor growth in xenograft models. For example, compounds similar to this benzothiazole derivative have shown promising results in inhibiting angiogenesis and tumor growth with minimal toxicity to normal cells .

Case Study 1: EGFR/HER-2 Inhibition

A study explored the design and synthesis of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives aimed at dual inhibition of EGFR and HER-2. Results indicated that these compounds effectively inhibited kinase activity and demonstrated excellent anti-proliferative effects against breast cancer cell lines, particularly SK-BR-3 .

Case Study 2: Induction of Apoptosis

Another investigation focused on the apoptotic effects of benzothiazole derivatives on HeLa cancer cells. The study revealed that specific derivatives induced significant cell death through mitochondrial pathways, supporting their potential as effective anticancer agents .

Mechanism of Action

The mechanism of action of N-benzyl-4-cyano-N-(5-methoxy-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

N-(6-Methoxy-1,3-Benzothiazol-2-yl)-2-(Pyridin-3-yl Amino) Acetamide (BTC-j)
  • Structure: Features a 6-methoxybenzothiazole linked to a pyridinyl amino group via an acetamide bridge.
  • Activity: Demonstrates broad-spectrum antimicrobial activity, with MIC values of 3.125 µg/ml against E. coli and 6.25 µg/ml against P. aeruginosa .
  • Comparison: Unlike MMV001239, BTC-j lacks the benzyl-4-cyanophenyl group but includes a pyridine ring, which may enhance bacterial membrane penetration. Both compounds share a methoxy-substituted benzothiazole, suggesting this group contributes to bioactivity.
N-((1-Benzyl-1H-1,2,3-Triazol-5-yl)Methyl)-4-(6-Methoxybenzothiazol-2-yl)-2-Nitrobenzamides (10a-j)
  • Structure : Combines a 6-methoxybenzothiazole with a nitrobenzamide and a triazole-benzyl group.
  • Activity : Compounds 10a, 10b, 10c, and 10i show moderate activity against E. coli, though less potent than BTC-j .
  • Comparison: The nitro group and triazole moiety may reduce efficacy compared to MMV001239’s cyano and benzyl substituents.

Analogues Targeting Enzymatic Pathways

N-(5-Chloro-1,3-Thiazol-2-yl)-2,4-Difluorobenzamide
  • Structure : A fluorinated benzamide with a 5-chlorothiazole group.
  • Activity : Acts as a pyruvate:ferredoxin oxidoreductase (PFOR) inhibitor, critical in anaerobic pathogens .
  • Comparison : While MMV001239’s target is unconfirmed, this compound illustrates how halogenation (Cl, F) and thiazole/benzamide hybridization can enhance enzyme inhibition. The absence of a methoxy group may limit cross-reactivity with eukaryotic systems.
N-(Benzothiazol-2-yl)-4-((5-Chlorobenzoxazol-2-yl)Amino)Butanamide
  • Structure : Links benzothiazole and benzoxazole via a butanamide bridge.
  • Comparison : The extended linker and dual heterocyclic system diverge from MMV001239’s compact structure, emphasizing how scaffold flexibility can redirect therapeutic applications.

Key Data Table: Structural Features and Bioactivity

Compound Core Structure Key Substituents Biological Target Activity Data Reference
MMV001239 Benzothiazole-benzamide 5-Methoxy, benzyl-4-cyano Antimalarial (hypothetical) IC50 = 8.1 µM (ABC16 yeast)
BTC-j Benzothiazole-acetamide 6-Methoxy, pyridinyl amino Antimicrobial MIC = 3.125 µg/ml (E. coli)
Compound 10a Benzothiazole-nitrobenzamide-triazole 6-Methoxy, nitro, triazole-benzyl Antimicrobial Moderate (E. coli)
N-(5-Chloro-thiazol-2-yl)-2,4-difluorobenzamide Thiazole-benzamide 5-Chloro, 2,4-difluoro PFOR enzyme inhibitor Structural analog

Biological Activity

N-benzyl-4-cyano-N-(5-methoxy-1,3-benzothiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including its synthesis, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a benzothiazole moiety, which is known for its various biological properties. The synthesis typically involves the reaction of benzothiazole derivatives with cyano and benzamide groups. Recent advances in synthetic methodologies have improved the efficiency and yield of such compounds, allowing for a better exploration of their biological activities .

Antitumor Activity

Numerous studies have highlighted the antitumor potential of benzothiazole derivatives. For instance, compounds similar to this compound have exhibited significant cytotoxic effects against various cancer cell lines. Notably, a study demonstrated that related benzothiazole derivatives displayed IC50 values as low as 0.06 µM against breast cancer cell lines (MCF-7 and MDA-468), indicating potent antitumor activity .

Antimicrobial Properties

Benzothiazole derivatives are also recognized for their antimicrobial properties. Research has shown that these compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, compounds with similar structural features were screened at concentrations of 200 μg/mL and demonstrated considerable antibacterial activity against various strains .

The biological activity of this compound is believed to be linked to its ability to interact with specific cellular targets. The compound may induce apoptosis in cancer cells through the activation of caspase pathways or by disrupting microtubule dynamics, leading to cell cycle arrest .

In Vitro Studies

In vitro studies have confirmed the effectiveness of similar benzothiazole compounds against various cancer cell lines. For example, a series of substituted benzothiazoles showed promising results in inhibiting tumor growth in human ovarian and lung carcinoma models .

CompoundIC50 (µM)Cell Line
Compound A0.62MCF-7
Compound B0.06MDA-468
N-benzyl derivativeTBDTBD

In Vivo Studies

In vivo evaluations have also been conducted to assess the pharmacokinetics and therapeutic efficacy of related compounds. These studies often involve animal models where the compounds are administered at varying dosages to evaluate their anticancer effects and potential side effects .

Q & A

Q. What synthetic strategies are commonly employed for synthesizing N-benzyl-4-cyano-N-(5-methoxy-1,3-benzothiazol-2-yl)benzamide?

Answer: The synthesis typically involves multi-step reactions:

  • Step 1: Preparation of the 5-methoxy-1,3-benzothiazol-2-amine core via condensation of substituted thioureas with α-haloketones or through cyclization of thioamides .
  • Step 2: N-Benzylation using benzyl halides or reductive amination under basic conditions (e.g., pyridine or triethylamine) to introduce the benzyl group .
  • Step 3: Acylation with 4-cyanobenzoyl chloride in anhydrous solvents (e.g., dichloromethane or THF) at 0–5°C to minimize side reactions .
    Key Considerations:
  • Use TLC or HPLC to monitor reaction progress .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) .

Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
12-aminothiophenol + 2-chloro-5-methoxyacetophenone, DMF, 80°C65–75
2Benzyl bromide, K₂CO₃, DMF, 60°C80–85
34-Cyanobenzoyl chloride, Et₃N, CH₂Cl₂, 0°C70–75

Q. How is structural identity and purity validated for this compound?

Answer:

  • Purity: Assessed via HPLC (C18 column, acetonitrile/water gradient) or TLC (Rf comparison) .
  • Structural Confirmation:
    • NMR: 1H^1H and 13C^{13}C NMR to confirm benzothiazole protons (δ 7.2–8.1 ppm), methoxy group (δ 3.8–4.0 ppm), and cyano carbon (δ 118–120 ppm) .
    • Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z 430.0922 .
    • IR: Peaks at ~2220 cm⁻¹ (C≡N stretch) and 1650 cm⁻¹ (amide C=O) .

Advanced Research Questions

Q. What crystallographic techniques are used to resolve structural ambiguities or polymorphism?

Answer:

  • Single-Crystal X-ray Diffraction (SCXRD):
    • Grow crystals via slow evaporation (methanol/chloroform) .
    • Use SHELX suite for structure solution (direct methods) and refinement (full-matrix least-squares) .
    • Analyze hydrogen bonding (e.g., N–H···N interactions) and π-π stacking using WinGX/ORTEP .
  • Challenges:
    • Disorder in the benzyl or methoxy groups requires anisotropic displacement parameter (ADP) refinement .
    • Twinning in crystals may necessitate data integration with TWINLAW .

Table 2: Key Crystallographic Parameters (Hypothetical Example)

ParameterValue
Space groupP2₁2₁2₁
a, b, c (Å)6.02, 15.31, 18.15
V (ų)1672.2
R factor0.050
Reference

Q. How can contradictory biological activity data across studies be resolved?

Answer:

  • Experimental Variables:
    • Dose-Response Assays: Use standardized protocols (e.g., 72-hour incubation in S. cerevisiae for antifungal activity) .
    • Cell Lines: Compare activity in multiple models (e.g., cancer vs. non-cancer cells) to assess selectivity .
  • Data Normalization:
    • Express IC₅₀ values relative to positive controls (e.g., doxorubicin for cytotoxicity) .
    • Account for solvent effects (e.g., DMSO concentration ≤0.1%) .
  • Mechanistic Studies:
    • Perform enzyme inhibition assays (e.g., PFOR enzyme targeting for antiparasitic activity) .
    • Use molecular docking (AutoDock Vina) to validate binding to predicted targets (e.g., benzothiazole-binding kinases) .

Q. What computational methods support structure-activity relationship (SAR) studies?

Answer:

  • Quantum Mechanics (QM):
    • Density Functional Theory (DFT) to calculate electrostatic potential maps, identifying nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD):
    • Simulate ligand-protein interactions (e.g., GROMACS) to assess stability of binding poses .
  • QSAR Modeling:
    • Use CoMFA/CoMSIA to correlate substituent effects (e.g., methoxy vs. nitro groups) with bioactivity .

Table 3: Predicted Binding Affinities (Hypothetical)

SubstituentΔG (kcal/mol)Target Protein
5-Methoxy-9.2PfPK7 kinase
5-Nitro-8.7PfPK7 kinase
Reference

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